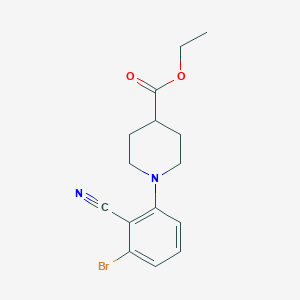
Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Activité Biologique
Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₇BrN₂O₂ and a molecular weight of approximately 337.21 g/mol. The compound features a piperidine ring, which is significant for its biological activity, along with a bromo group and a cyano group on the aromatic ring. These functional groups contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the bromo and cyano substituents onto the phenyl ring. The synthetic pathway often utilizes established methods for creating piperidine derivatives, which are then modified to incorporate the desired functional groups.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring can enhance cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring can influence the compound's efficacy against targets such as polo-like kinase 1 (Plk1), which is frequently deregulated in cancers .
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| This compound | TBD | Plk1 | |
| Similar Indole Derivative | 0.48 | MCF-7 | |
| Benzothiazole Analog | 0.19 | HCT-116 |
Antibacterial and Antifungal Activity
The compound also shows promise in antibacterial and antifungal applications. Studies have demonstrated that modifications on the piperidine ring can lead to enhanced inhibitory actions against Gram-positive and Gram-negative bacteria. Compounds with hydroxy or nitro substitutions on the phenyl ring exhibited strong antibacterial activity, indicating that this compound may possess similar properties .
Neuropharmacological Potential
Given its structural characteristics, this compound may also be explored for neuropharmacological applications. The piperidine moiety is often associated with compounds targeting central nervous system disorders, including anxiety and depression. Its unique combination of functional groups could lead to novel therapeutic agents in this area.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, contributing to a better understanding of how structural variations affect activity:
- SAR Studies : Research has shown that introducing EWGs enhances anticancer potency while certain electron-donating groups (EDGs) may reduce activity .
- Cell Line Testing : In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
- Mechanistic Insights : Investigations into the mechanism of action reveal that such compounds may interact with critical protein targets involved in cell cycle regulation and apoptosis pathways .
Propriétés
IUPAC Name |
ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-20-15(19)11-6-8-18(9-7-11)14-5-3-4-13(16)12(14)10-17/h3-5,11H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMRRYGQRABPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















